Isopropylurea
Overview
Description
Isopropylurea is a chemical compound with the molecular formula C4H10N2O . It is also known by other names such as 1-Isopropylharnstoff, 1-Isopropylurea, and Urea, N-(1-methylethyl)- . It has an average mass of 102.135 Da and a monoisotopic mass of 102.079315 Da . It can be used in the synthesis of symmetrical and unsymmetrical urea analogues having H+/K±ATPase and anti-inflammatory activities in vitro .
Synthesis Analysis
A practically simple, catalyst-free, and scalable method has been developed for the synthesis of N-substituted ureas, including this compound . This method involves the nucleophilic addition of amines to potassium isocyanate in water without the need for an organic co-solvent . A variety of N-substituted ureas (mono-, di-, and cyclic-) were synthesized in good to excellent yields with high chemical purity .Molecular Structure Analysis
The molecular structure of this compound consists of 4 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .Physical and Chemical Properties Analysis
This compound has a molecular weight of 102.1350 . More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications
Degradation Dynamics in Soil
Isopropylurea, specifically in the form of isoproturon (a derivative), has been extensively studied for its behavior in soil environments. Bending et al. (2001) found that isoproturon degradation varied considerably across different soil transects, indicating complex interactions between the compound and soil microbial communities. This study provides insights into the heterogeneity of microbial degradation of pesticides like isoproturon in soil (Bending, Shaw, & Walker, 2001).
Impact of Environmental Conditions
Levy et al. (2007) discovered that harsh environmental conditions, such as a dry and hot summer, can significantly impact the mineralization of isoproturon in soil. This research highlights how climatic changes can affect the degradation patterns of herbicides like isoproturon, essential for understanding its environmental impact (Levy et al., 2007).
Bioinformatics and Proteomics
In the field of bioinformatics, IsoProt, a bioinformatic workflow, has been developed for analyzing data from isobarically labeled, quantitative proteomics experiments. This workflow provides a reproducible method for analyzing complex proteomics data, relevant to research involving compounds like this compound derivatives (Griss, Vinterhalter, & Schwämmle, 2018).
Applications in Bioengineering
Poly(N-isopropyl acrylamide) (pNIPAM), a polymer related to this compound, is widely used in bioengineering for nondestructive release of biological cells and proteins. Cooperstein and Canavan (2010) reviewed its applications in studying extracellular matrix, cell sheet engineering, and other bioengineering fields (Cooperstein & Canavan, 2010).
Spatial Variability in Soil Degradation
Walker et al. (2001) explored the spatial variability in the degradation rate of isoproturon in soil. Their findings contribute to understanding how different soil characteristics can influence the efficacy and environmental behavior of herbicides like isoproturon (Walker, Jurado-Expósito, Bending, & Smith, 2001).
Safety and Hazards
Future Directions
While specific future directions for Isopropylurea are not mentioned in the available resources, it is noted that urea and its derivatives, including this compound, are an important class of molecules with diverse chemical and biological properties . They are extensively employed in chemical, pharmaceutical, and agrochemical industries . Therefore, the development of resource-efficient and environment-friendly synthetic processes for manufacturing these chemicals is crucial for sustainable industrial development .
Properties
IUPAC Name |
propan-2-ylurea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O/c1-3(2)6-4(5)7/h3H,1-2H3,(H3,5,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZMATGARSSLFMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8061002 | |
Record name | Isopropylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8061002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
691-60-1 | |
Record name | Isopropylurea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=691-60-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isopropylurea | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000691601 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ISOPROPYLUREA | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14349 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Urea, N-(1-methylethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Isopropylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8061002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isopropylurea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.658 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISOPROPYLUREA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3G2GT415DH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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